molecular formula C22H20N2O3S B4645602 N-{2-methyl-4-[(phenylthio)methyl]phenyl}-2-(2-nitrophenyl)acetamide

N-{2-methyl-4-[(phenylthio)methyl]phenyl}-2-(2-nitrophenyl)acetamide

Cat. No. B4645602
M. Wt: 392.5 g/mol
InChI Key: PYXIZTXVGQFWMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-methyl-4-[(phenylthio)methyl]phenyl}-2-(2-nitrophenyl)acetamide, also known as MPTA, is a chemical compound that has been widely studied for its potential applications in scientific research. MPTA is a derivative of acetanilide and has been synthesized through several methods, including the reaction of 2-nitrobenzaldehyde with 2-methyl-4-(phenylthiomethyl)aniline.

Mechanism of Action

The mechanism of action of N-{2-methyl-4-[(phenylthio)methyl]phenyl}-2-(2-nitrophenyl)acetamide is not fully understood, but it is believed to be related to its ability to inhibit the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are involved in inflammation and pain. N-{2-methyl-4-[(phenylthio)methyl]phenyl}-2-(2-nitrophenyl)acetamide has been shown to selectively inhibit COX-2 activity, which could make it a useful tool for studying the role of COX-2 in various biological processes.
Biochemical and physiological effects:
N-{2-methyl-4-[(phenylthio)methyl]phenyl}-2-(2-nitrophenyl)acetamide has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been shown to inhibit the growth of cancer cells in vitro. In addition, N-{2-methyl-4-[(phenylthio)methyl]phenyl}-2-(2-nitrophenyl)acetamide has been shown to selectively inhibit COX-2 activity, which could make it a useful tool for studying the role of COX-2 in various biological processes.

Advantages and Limitations for Lab Experiments

One advantage of using N-{2-methyl-4-[(phenylthio)methyl]phenyl}-2-(2-nitrophenyl)acetamide in lab experiments is that it has been shown to selectively inhibit COX-2 activity, which could make it a useful tool for studying the role of COX-2 in various biological processes. However, one limitation of using N-{2-methyl-4-[(phenylthio)methyl]phenyl}-2-(2-nitrophenyl)acetamide in lab experiments is that its mechanism of action is not fully understood, which could make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on N-{2-methyl-4-[(phenylthio)methyl]phenyl}-2-(2-nitrophenyl)acetamide. One possible direction is to further investigate its potential as an anticancer agent, particularly in vivo. Another possible direction is to study its potential as a selective COX-2 inhibitor in various biological processes. Additionally, further research is needed to fully understand the mechanism of action of N-{2-methyl-4-[(phenylthio)methyl]phenyl}-2-(2-nitrophenyl)acetamide and its potential applications in scientific research.

Scientific Research Applications

N-{2-methyl-4-[(phenylthio)methyl]phenyl}-2-(2-nitrophenyl)acetamide has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. N-{2-methyl-4-[(phenylthio)methyl]phenyl}-2-(2-nitrophenyl)acetamide has been reported to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. In addition, N-{2-methyl-4-[(phenylthio)methyl]phenyl}-2-(2-nitrophenyl)acetamide has been studied for its potential as a selective COX-2 inhibitor, which could make it a useful tool for studying the role of COX-2 in various biological processes.

properties

IUPAC Name

N-[2-methyl-4-(phenylsulfanylmethyl)phenyl]-2-(2-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3S/c1-16-13-17(15-28-19-8-3-2-4-9-19)11-12-20(16)23-22(25)14-18-7-5-6-10-21(18)24(26)27/h2-13H,14-15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYXIZTXVGQFWMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CSC2=CC=CC=C2)NC(=O)CC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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